Cas no 1697757-96-2 (7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine)

7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine structure
1697757-96-2 structure
Product Name:7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine
CAS No:1697757-96-2
MF:C9H15N5
MW:193.248900651932
CID:5707644
PubChem ID:136840263
Update Time:2025-07-15

7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
    • 1697757-96-2
    • EN300-1118424
    • 7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine
    • Inchi: 1S/C9H15N5/c1-9(3-4-9)6-2-5-11-8-12-7(10)13-14(6)8/h6H,2-5H2,1H3,(H3,10,11,12,13)
    • InChI Key: LCFZIQPAZYOFPS-UHFFFAOYSA-N
    • SMILES: N12C(=NC(N)=N1)NCCC2C1(C)CC1

Computed Properties

  • Exact Mass: 193.13274550g/mol
  • Monoisotopic Mass: 193.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 68.8Ų

7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine Pricemore >>

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Additional information on 7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine

Introduction to 7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo[1,5-a]pyrimidin-2-amine (CAS No. 1697757-96-2)

The compound 7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo[1,5-a]pyrimidin-2-amine, identified by its CAS number 1697757-96-2, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule belongs to the triazoloapyrimidine class, a structural motif renowned for its broad spectrum of biological activities. The unique combination of a cyclopropyl group and a triazoloapyrimidine core imparts distinct physicochemical properties and potential therapeutic benefits, making it a subject of intense interest in medicinal chemistry research.

Recent studies have highlighted the structural versatility of triazoloapyrimidines in drug design. The presence of the 1-methylcyclopropyl substituent at the 7-position of the triazoloapyrimidine scaffold introduces steric hindrance and modulates electronic properties, which can influence binding affinity to biological targets. This modification has been strategically employed to enhance metabolic stability and improve pharmacokinetic profiles in candidate drugs. The triazolo[1,5-a]pyrimidin-2-amine core itself is a privileged scaffold known for its role in developing antimicrobial, anticancer, and anti-inflammatory agents.

In the realm of oncology research, derivatives of triazoloapyrimidines have demonstrated promising activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. The 7-(1-methylcyclopropyl) moiety in compound 1697757-96-2 may contribute to selective toxicity by fine-tuning interactions with enzymes such as kinases or transcription factors. Preliminary computational studies suggest that this compound exhibits favorable binding interactions with protein targets implicated in cancer progression, warranting further experimental validation.

The synthesis of 7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo[1,5-a]pyrimidin-2-amine involves multi-step organic transformations that highlight the synthetic ingenuity required to construct complex heterocyclic frameworks. Key synthetic strategies include cycloaddition reactions between azides and alkynes to form the triazolopyrimidine core, followed by functional group manipulations to introduce the 1-methylcyclopropyl group. Advances in catalytic methods have enabled more efficient and sustainable routes to such molecules, aligning with green chemistry principles.

Pharmacological evaluation of compound 1697757-96-2 has revealed intriguing biological properties that position it as a potential lead compound for further development. In vitro assays indicate moderate activity against certain bacterial strains and mammalian cell lines overexpressing specific kinases. Notably, the triazolo[1,5-a]pyrimidin-2-amine scaffold exhibits structural features that mimic natural product scaffolds known for their bioactivity. This natural product-inspired design approach has been successfully applied in drug discovery programs to generate high-affinity ligands with desirable pharmacological profiles.

The physicochemical properties of CAS no 1697757-96-2, including solubility and lipophilicity parameters derived from its structure, are critical determinants of its formulation and delivery characteristics. Computational modeling techniques such as molecular dynamics simulations have been employed to predict how the 1-methylcyclopropyl substituent influences conformational flexibility and solubility profiles. These insights guide optimization efforts toward improving oral bioavailability while maintaining target engagement.

Emerging evidence suggests that triazolopyrimidine derivatives may exhibit mechanisms of action beyond traditional small-molecule inhibition. Post-translational modifications such as protein phosphorylation or ubiquitination could be modulated by this class of compounds through allosteric effects or indirect signaling pathway interactions. The unique structural features of 1697757-96-2, particularly the fused triazolopyrimidine system coupled with an aliphatic side chain at position 1-methylcyclopropyl, make it an attractive candidate for exploring novel therapeutic modalities.

The development pipeline for compounds like CAS no 1697757-96-2 exemplifies modern drug discovery practices where computational chemistry plays a pivotal role in guiding experimental efforts. High-throughput virtual screening (HTVS) combined with machine learning models has accelerated the identification of promising scaffolds for further investigation. The integration of experimental data with predictive analytics ensures that synthetic efforts are focused on molecules with optimized properties for preclinical development.

Future directions for research on CAS no 1697757-96-2 include exploring its potential as a prodrug or exploring combination therapies where it may synergize with other therapeutic agents. The adaptability of the triazolopyrimidine scaffold allows for diverse chemical modifications that could expand its therapeutic applications into areas such as neurodegenerative diseases or infectious diseases requiring novel treatment strategies.

In conclusion,CAS no 1697757-96-2, identified as 7-(1-methylcyclopropyl)-4H,5H,6H,7H-1,2,4triazolo[1,5-a]pyrimidin-2-amine, represents a structurally intriguing molecule with significant pharmaceutical promise. Its unique combination of structural features positions it as a valuable tool for medicinal chemists seeking to develop novel therapeutics targeting complex diseases through innovative chemical biology approaches.

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